molecular formula C11H21NO2 B1503535 Ethyl 3-amino-2-cyclohexylpropanoate CAS No. 91370-48-8

Ethyl 3-amino-2-cyclohexylpropanoate

Cat. No.: B1503535
CAS No.: 91370-48-8
M. Wt: 199.29 g/mol
InChI Key: FGGNIJIRVZSZRQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-cyclohexylpropanoate (CAS No. 91370-48-8) is a chiral ester derivative featuring a cyclohexyl substituent at the C2 position and an amino group at the C3 position of the propanoate backbone. Its molecular formula is C₁₁H₂₁NO₂, with a molecular weight of 199.29 g/mol .

Properties

CAS No.

91370-48-8

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 3-amino-2-cyclohexylpropanoate

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3

InChI Key

FGGNIJIRVZSZRQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CN)C1CCCCC1

Canonical SMILES

CCOC(=O)C(CN)C1CCCCC1

Origin of Product

United States

Scientific Research Applications

Synthetic Route Overview

StepDescription
1Esterification of 3-amino-2-cyclohexylpropanoic acid with ethanol.
2Reflux under acidic conditions to promote reaction.
3Purification through recrystallization or chromatography.

Scientific Research Applications

The compound has been investigated across several domains:

1. Medicinal Chemistry

  • Therapeutic Potential : Ethyl 3-amino-2-cyclohexylpropanoate has been studied for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to known analgesics suggests it may interact with pain pathways in the body.
  • Drug Development : It serves as a precursor in synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders.

2. Biological Studies

  • Biochemical Pathways : Research indicates that the compound may modulate specific enzymatic activities, potentially influencing metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting potential uses in treating infections.

3. Industrial Applications

  • Specialty Chemicals : this compound is utilized in producing specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

Antimicrobial Activity Study

A study published in Frontiers in Chemistry evaluated the antimicrobial properties of various derivatives of this compound. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 0.1 mg/mL against multiple strains including Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Research conducted on neuroprotective effects demonstrated that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The compound was shown to reduce cell death in neuronal cell lines by approximately 30% compared to untreated controls .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 0.05 - 0.1 mg/mL
NeuroprotectionReduced oxidative stress-induced cell death by ~30%
Analgesic PotentialModulation of pain pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to ethyl 3-amino-2-cyclohexylpropanoate, differing in substituents or functional groups:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents LogP PSA (Ų)
This compound 91370-48-8 C₁₁H₂₁NO₂ 199.29 Cyclohexyl, amino 2.405 52.32
2-Amino-3-(pyridin-2-yl)propionic acid ethyl ester 103394-76-9 C₁₀H₁₄N₂O₂ 194.23 Pyridin-2-yl, amino ~1.8* ~76.2*
N-Acetyl-DL-cyclohexylglycine 107020-80-4 C₁₀H₁₇NO₃ 199.25 Cyclohexyl, acetyl, carboxylic acid ~0.5* 66.40
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride N/A C₁₂H₁₈ClNO₂ 243.73 3-Methylphenyl, amino (HCl salt) ~1.2* 52.32

*Estimated values based on analogous structures.

Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound enhances lipophilicity (LogP = 2.405) compared to the pyridin-2-yl group in 2-amino-3-(pyridin-2-yl)propionic acid ethyl ester (estimated LogP ~1.8) due to reduced polarity . However, the pyridinyl analog exhibits higher PSA (~76.2 Ų) from the nitrogen heterocycle, improving water solubility. The 3-methylphenyl substituent in ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride introduces aromatic π-π interactions but reduces steric hindrance compared to the cyclohexyl group .
Functional Group Modifications
  • Ester vs. Carboxylic Acid :
    • N-Acetyl-DL-cyclohexylglycine replaces the ethyl ester with a carboxylic acid and acetyl group, lowering LogP (~0.5) and increasing PSA (66.40 Ų), favoring solubility in aqueous environments .
  • Salt Formation: The hydrochloride salt of ethyl 3-amino-3-(3-methylphenyl)propanoate enhances stability and ionic solubility compared to the free base form of the target compound .

Preparation Methods

Esterification of 3-amino-2-cyclohexylpropanoic Acid

The fundamental synthetic route to ethyl 3-amino-2-cyclohexylpropanoate involves the esterification of its corresponding amino acid, 3-amino-2-cyclohexylpropanoic acid, using ethanol as the alcohol component.

  • Reaction Overview:
    The carboxylic acid group of 3-amino-2-cyclohexylpropanoic acid reacts with ethanol under acidic or catalytic conditions to form the ethyl ester. This step typically requires an acid catalyst such as hydrochloric acid or sulfuric acid and reflux conditions to drive the equilibrium toward ester formation.

  • Subsequent Salt Formation:
    To improve stability and handling, the free base this compound is often converted into its hydrochloride salt by treatment with hydrochloric acid.

  • Molecular Characteristics:
    The resulting compound has a molecular weight of approximately 221.76 g/mol and features both the ester and amino functional groups, which influence its reactivity and biological interactions.

Catalytic Amination of Ethyl Acrylate Derivatives (Analogous Methods)

While direct literature on this compound synthesis is limited, methods for related amino esters provide insight into alternative routes:

  • Catalytic Addition of Amines to Ethyl Acrylate:
    A common synthetic strategy for amino esters involves the Michael addition of an amine to ethyl acrylate under catalysis. For example, in the preparation of ethyl 3-(pyridin-2-ylamino)propanoate, 2-aminopyridine is reacted with ethyl acrylate in anhydrous ethanol using trifluoromethanesulfonic acid as a catalyst under nitrogen atmosphere and elevated temperatures (120–160 °C) for 16–20 hours. This method yields high purity products (up to 99% by HPLC) and good yields (~80–83%).

  • Implications for this compound:
    By analogy, the amino group on cyclohexyl-substituted precursors could be introduced via nucleophilic addition to an activated acrylate ester, followed by purification steps including washing with organic solvents and recrystallization.

Reduction and Functional Group Transformations from Malonate Derivatives

Another approach, more general to α-amino esters, involves multi-step transformations starting from malonate esters:

  • Synthesis from Diethyl Malonate or Ethyl β-Ketoesters:
    The process includes alkylation, reduction, and nitrosation steps to introduce amino groups and ester functionalities. For instance, substituted malonates are hydrogenated or reduced to yield amino esters. Sodium borohydride or catalytic hydrogenation over palladium on carbon are typical methods for reduction.

  • Nitrosation and Hydroxyimino Ester Formation:
    Subsequent treatment with isoamyl nitrite and sodium ethoxide can introduce oxime functionalities, which upon reduction yield the desired amino esters.

  • Workup and Purification:
    Extraction with ethyl acetate, washing with brine and water, drying over magnesium sulfate, and concentration yield crude products that are then purified.

  • Relevance:
    Although this method is more complex and involves multiple steps, it provides a versatile route to α-amino ethyl esters structurally related to this compound.

Summary Table of Preparation Methods

Method Key Reactants/Conditions Advantages Limitations Yield & Purity
Esterification of Amino Acid 3-amino-2-cyclohexylpropanoic acid + ethanol + acid catalyst Straightforward, well-established Requires pure amino acid precursor Moderate to high; purity depends on workup
Catalytic Michael Addition Amines + ethyl acrylate + trifluoromethanesulfonic acid, 120–160 °C, N2 atmosphere High yield and purity, scalable Requires elevated temperature and strong acid catalyst ~80–83% yield, 99% purity (HPLC)
Malonate Derivative Route Diethyl malonate derivatives + reduction + nitrosation Versatile, allows structural modifications Multi-step, longer synthesis time Variable; requires purification

Research Findings and Notes

  • The esterification method remains the most direct approach when the amino acid precursor is available, with the possibility of forming stable hydrochloride salts for enhanced handling.

  • Catalytic amination methods using ethyl acrylate analogs demonstrate improved yields and purity, suggesting potential for adaptation to cyclohexyl-substituted amino esters.

  • Multi-step malonate-based syntheses offer flexibility but are more labor-intensive and may be less practical for large-scale production.

  • Purification typically involves organic solvent washing, recrystallization, and sometimes chromatographic techniques to achieve high purity suitable for research or pharmaceutical use.

Q & A

Q. What are the primary synthetic routes for Ethyl 3-amino-2-cyclohexylpropanoate, and how can its structure be confirmed experimentally?

Methodological Answer:

  • Synthesis Routes :
    • Esterification : React 3-amino-2-cyclohexylpropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) .
    • Reductive Amination : Use cyclohexyl ketone precursors with ethylamine, followed by hydrogenation (e.g., Pd/C catalyst) and esterification .
  • Structural Confirmation :
    • ¹H NMR : Analyze proton environments (e.g., cyclohexyl protons at δ 1.0–2.3 ppm, ethyl ester triplet at δ 1.2–1.4 ppm, and amino protons at δ 2.6–3.0 ppm). Use deuterated solvents (e.g., CDCl₃) to avoid interference .
    • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and N-H stretches (amine) at ~3300 cm⁻¹ .
    • Mass Spectrometry : Look for molecular ion [M+H]⁺ matching the molecular formula (C₁₁H₂₁NO₂; MW 199.29 g/mol) .

Q. How should researchers optimize reaction conditions for high-yield synthesis of this compound?

Methodological Answer:

  • Key Variables :
    • Temperature : Maintain 60–80°C for esterification to balance reaction rate and side-product formation.
    • Catalyst Loading : Use 1–2 mol% of acid catalysts (e.g., H₂SO₄) to minimize decomposition.
    • Solvent Choice : Anhydrous ethanol or THF to avoid hydrolysis of the ester .
  • Yield Improvement :
    • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).
    • Purify via column chromatography (SiO₂, gradient elution) or recrystallization (ethanol/water mixture) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

Methodological Answer:

  • Quantum Chemistry : Use DFT (e.g., B3LYP/6-31G*) to calculate electron density maps, identifying nucleophilic (amine) and electrophilic (ester carbonyl) sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. non-polar (hexane) solvents to predict solubility and aggregation behavior.
  • QSPR Models : Corlog P calculations to estimate logP (~2.5) for bioavailability predictions .

Table 1 : Computational Predictions for Key Properties

PropertyMethodPredicted Value
LogP (Partition Coefficient)QSPR2.5 ± 0.3
pKa (Amine Group)DFT (COSMO-RS)9.8
Solubility in Water (mg/mL)MD Simulation12.4

Q. How can discrepancies in NMR data during structural elucidation be resolved?

Methodological Answer:

  • Common Issues :
    • Signal Overlap : Use 2D NMR (e.g., HSQC, HMBC) to resolve cyclohexyl proton assignments .
    • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational exchange in the cyclohexyl group .
  • Validation : Compare experimental shifts with computed NMR spectra (e.g., ACD/Labs or Gaussian) .

Q. What strategies are effective for studying the biological interactions of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against serine hydrolases (e.g., esterases) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
    • Receptor Binding : Radioligand displacement assays (e.g., GABAₐ receptor with [³H]muscimol) to assess CNS activity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., IR vs. NMR) be addressed in purity assessment?

Methodological Answer:

  • Root Cause Identification :
    • Impurities : Check for residual solvents (e.g., ethanol) via GC-MS or unreacted starting materials via HPLC .
    • Tautomerism : For amino esters, use pH-dependent NMR (e.g., D₂O exchange) to detect enamine/imine forms .
  • Resolution : Combine orthogonal techniques (e.g., NMR for structure, elemental analysis for C/H/N ratios) .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

Methodological Answer:

  • Documentation : Record exact molar ratios, solvent batches, and catalyst sources.
  • Quality Control :
    • Intermediate characterization (e.g., amine precursor via LC-MS).
    • Strict inert atmosphere (N₂/Ar) for moisture-sensitive steps .
  • Automation : Use syringe pumps for controlled reagent addition in reduction steps (e.g., LiAlH₄) .

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